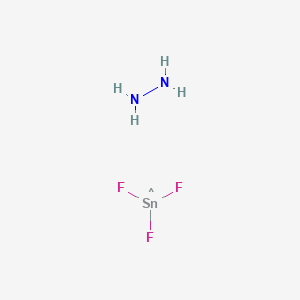

Hydrazine, trifluorostannite

Description

Hydrazine, trifluorostannite (hypothetical structure: N₂H₃SnF₃) is a theoretical or poorly characterized hydrazine derivative proposed to contain a trifluorostannite (SnF₃⁻) group. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally related hydrazine derivatives and tin-fluorine complexes. Hydrazine derivatives are widely studied for their reactivity, stability, and applications in catalysis, materials science, and pharmaceuticals. The trifluorostannite moiety, if present, would likely enhance electrophilicity and thermal stability due to the electron-withdrawing nature of fluorine and the Sn-F bond strength .

Properties

InChI |

InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+3/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABZGXAYLOCVBN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.F[Sn](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H4N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224658 | |

| Record name | Hydrazine, trifluorostannite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73953-53-4 | |

| Record name | Hydrazine, trifluorostannite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, trifluorostannite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, trifluorostannite typically involves the reaction of hydrazine with a tin(IV) fluoride compound under controlled conditions. One common method is to react hydrazine hydrate with tin(IV) fluoride in an aqueous solution, followed by crystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

General Reactivity of Hydrazine with Fluorinated Compounds

Hydrazine (N₂H₄) reacts exothermically with halogenated compounds, particularly in redox or substitution reactions. For example:

-

Fluorine displacement :

This reaction is driven by the high electronegativity of fluorine and hydrazine’s strong reducing capacity.

-

Trifluoromethylation :

Hydrazine derivatives react with trifluoroacetone to form hydrazones, as observed in studies on carbonyl reactivity:

Hypothetical Reaction Pathways for Hydrazine with Tin Fluorides

While no direct studies on "trifluorostannite" (presumably SnF₃⁻) exist, analogous reactions with stannous chloride (SnCl₂) and hydrazine suggest potential pathways:

Reductive Coupling

Tin(II) fluoride (SnF₂) could act as a reducing agent in the presence of hydrazine:

Thermodynamic feasibility : The reaction is plausible due to the low reduction potential of Sn²⁺/Sn⁰ (−0.14 V) and hydrazine’s oxidation to N₂ (E° = −1.16 V).

Complexation

Hydrazine may coordinate with SnF₃⁻ via lone pairs on nitrogen:

Stability : Such complexes are likely unstable in aqueous media due to hydrolysis of Sn–F bonds.

Key Data Table: Analogous Reactions

| Reaction Type | Example | Conditions | Products | Ref. |

|---|---|---|---|---|

| Fluorine displacement | Room temperature | |||

| Hydrazone formation | Acidic, 70°C | Trifluoromethyl hydrazone | ||

| Metal reduction | Aqueous, 25°C |

Research Gaps and Recommendations

Scientific Research Applications

Hydrazine, trifluorostannite has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

Biology: Investigated for its potential use in biochemical assays and as a reducing agent in biological systems.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of advanced materials, such as catalysts and sensors .

Mechanism of Action

The mechanism of action of hydrazine, trifluorostannite involves its ability to donate electrons and participate in redox reactions. In biological systems, it can interact with various molecular targets, including enzymes and proteins, leading to changes in cellular processes. The trifluorostannite part can form coordination complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Hydrazine Perchlorate (N₂H₅ClO₄)

- Structure : Contains a perchlorate (ClO₄⁻) counterion instead of SnF₃⁻.

- Reactivity : Strong oxidizing agent; decomposes to release N₂, H₂O, and HClO₄.

- Applications : Used in propellants and explosives.

[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine Hydrochloride

- Structure : A phenylhydrazine derivative with fluorine and trifluoromethyl substituents.

- Reactivity : Participates in condensation reactions to form heterocycles (e.g., triazoles).

- Lipophilicity : Enhanced by the trifluoromethyl group, making it useful in medicinal chemistry .

- Biological Activity: Inhibits enzymes like monoamine oxidase (MAO) in drug discovery studies .

Hydrazine Sulfate-D6 (N₂H₄·H₂SO₄-D6)

- Structure : Deuterated hydrazine sulfate; lacks fluorine or tin.

- Stability: Reduced volatility compared to non-deuterated hydrazine derivatives.

- Applications : Used as a stable isotope label in metabolic studies .

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

- Structure: Combines cyano, trifluoromethylthio, and hydrazine groups.

- Substituent Effects : The trifluoromethylthio group increases electrophilicity and resistance to hydrolysis.

- Pharmacological Relevance : Demonstrated unique binding affinity in enzyme inhibition assays compared to analogs with chlorine or methoxy groups .

Key Comparative Data

Table 1: Physicochemical and Functional Comparisons

| Compound | Key Functional Groups | pKa (Approx.) | Stability | Primary Applications |

|---|---|---|---|---|

| Hydrazine, trifluorostannite | N₂H₃SnF₃ | ~8–10* | High (Sn-F bond) | Catalysis, fluorination agents |

| Hydrazine perchlorate | N₂H₅ClO₄ | ~1.5 | Low | Propellants, explosives |

| [3-Fluoro-4-(CF₃)Ph]hydrazine | CF₃, F, NHNH₂ | ~8.6 | Moderate | Drug discovery, agrochemicals |

| Hydrazine sulfate-D6 | N₂H₄·H₂SO₄-D6 | ~3.0 | High | Isotopic labeling |

*Estimated based on acidity trends in hydrazine derivatives with electron-withdrawing groups .

Unique Features of this compound

- Electrophilicity : The SnF₃⁻ group likely enhances electrophilic character, enabling reactions with nucleophiles like alkenes or aromatic systems.

- Thermal Stability : Strong Sn-F bonds (bond energy ~582 kJ/mol) may confer higher thermal stability compared to perchlorate or sulfate derivatives .

- Catalytic Potential: Tin-fluorine complexes are known catalysts in fluorination reactions, suggesting applications in organic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.